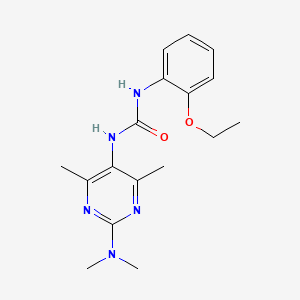

1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(2-ethoxyphenyl)urea

Description

This compound belongs to the urea class of heterocyclic molecules, featuring a pyrimidine core substituted with dimethylamino and methyl groups, coupled with a 2-ethoxyphenylurea moiety. The dimethylamino group at the pyrimidine’s 2-position likely enhances solubility and modulates electronic properties, while the 4,6-dimethyl substituents contribute to steric stabilization.

Properties

IUPAC Name |

1-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-(2-ethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2/c1-6-24-14-10-8-7-9-13(14)20-17(23)21-15-11(2)18-16(22(4)5)19-12(15)3/h7-10H,6H2,1-5H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOYCUJZADFMCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NC2=C(N=C(N=C2C)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(2-ethoxyphenyl)urea typically involves the reaction of 2-ethoxyphenyl isocyanate with 2-(dimethylamino)-4,6-dimethylpyrimidine. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The dimethylamino group can be oxidized to form N-oxides.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Substitution: Formation of substituted ureas or thioureas.

Scientific Research Applications

1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(2-ethoxyphenyl)urea has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(2-ethoxyphenyl)urea involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the pyrimidine ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Thiourea Analogs ()

The Kanto Reagents catalog lists 1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea, a thiourea derivative with structural similarities to the target compound. Key differences include:

Functional Implications :

- The perfluorophenyl group in the analog confers extreme hydrophobicity and electron-withdrawing effects, contrasting with the 2-ethoxyphenyl’s hydrogen-bonding capability. This difference may drastically alter solubility and membrane permeability.

Comparison with Phenoxy-Substituted Pyrimidine Ureas ()

The compound 1-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea (CAS: 1798459-40-1) shares a pyrimidine-urea scaffold but differs in substituents:

Structural and Functional Insights :

- The 2-ethylphenyl substituent in the analog is purely hydrophobic, whereas the 2-ethoxyphenyl group in the target compound provides a polar ether oxygen, enhancing solubility and enabling interactions with polar residues in biological targets.

General Trends in Urea Derivatives

- Dimethylamino vs. Phenoxy: Dimethylamino groups typically improve water solubility and basicity, which may enhance bioavailability compared to phenoxy-substituted analogs .

- Ethoxy vs.

Biological Activity

1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(2-ethoxyphenyl)urea is a synthetic compound that has drawn attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a dimethylamino group, a pyrimidine ring, and an ethoxyphenyl moiety. Its molecular formula is with a molecular weight of approximately 284.36 g/mol. The presence of the ethoxy group enhances its solubility and may influence its biological interactions.

This compound exhibits biological activity primarily through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular pathways, potentially affecting processes like cell proliferation and apoptosis.

- Receptor Modulation : It can interact with various receptors, altering their signaling pathways.

- Hydrogen Bonding and π-π Stacking : The dimethylamino group facilitates hydrogen bonding with biological macromolecules, while the pyrimidine ring engages in π-π stacking interactions.

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μg/mL |

| Escherichia coli | 32 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell survival and death. Specifically, it has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against biofilms formed by Staphylococcus aureus. The compound demonstrated a biofilm inhibition rate of over 70% at concentrations as low as 8 μg/mL, indicating its potential as a therapeutic agent against biofilm-associated infections .

- Anticancer Activity Assessment : In an experimental model using human breast cancer cell lines (MCF-7), the compound was found to inhibit cell proliferation significantly. The IC50 value was determined to be approximately 15 μM, suggesting that it could be developed into a chemotherapeutic agent .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrimidine Ring : This is achieved through condensation reactions involving appropriate aldehydes and amidines.

- Introduction of Dimethylamino Group : Nucleophilic substitution reactions are used to introduce the dimethylamino group.

- Attachment of Ethoxyphenyl Group : This is accomplished via coupling reactions with ethoxyphenyl halides.

- Formation of Urea Linkage : The final step involves reacting intermediates with isocyanates under controlled conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.